1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride

Descripción general

Descripción

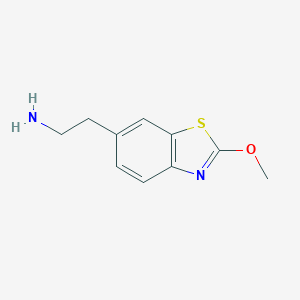

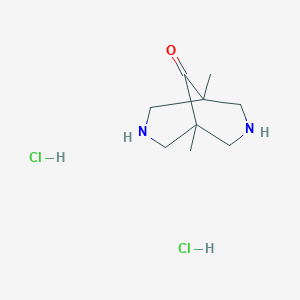

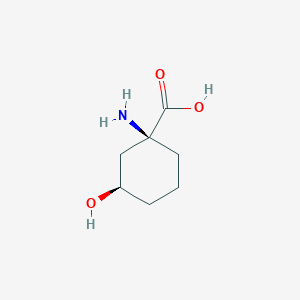

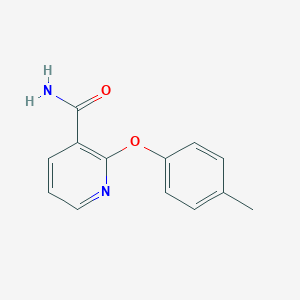

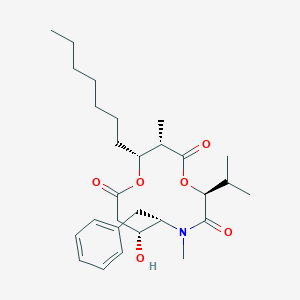

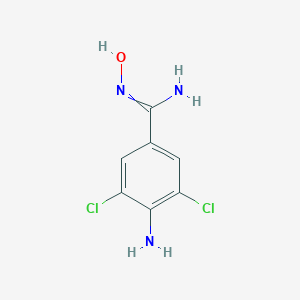

“1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It is also known by other synonyms such as “1,5-dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one dihydrochloride” and “3,7-Diazabicyclo (3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride” among others .

Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” consists of a bicyclic framework with two nitrogen atoms and a carbonyl group . The InChI code for this compound is “InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9 (2,7 (8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H” and the canonical SMILES is "CC12CNCC (C1=O) (CNC2)C.Cl.Cl" .Physical And Chemical Properties Analysis

The molecular weight of “1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” is 241.16 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 41.1 Ų . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Formation of Spirocyclic Quaternary Ammonium Salts

Spirocyclic quaternary ammonium salts of N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been obtained for the first time by its reaction with 1,4-dibromobutane and 1,5-dibromopentane . This opens up new possibilities for the synthesis of complex organic compounds .

Development of Radiopharmaceuticals

Due to their efficient bidentate ligands capable of forming stable complexes with transition metals, bispidines are of great interest for the development of radiopharmaceuticals for nuclear medicine . For example, radiopharmaceuticals based on 64 Cu for PET diagnostics .

Biological Activity

Bispidines show a wide spectrum of biological activity . The introduction of different fragments, chiral including, in the bicyclic structure of bispidine allows preparation of ligands with prescribed properties for specific metal-complex transformations .

Catalysts of Henry Reaction

Conjugates of bispidine and chiral monoterpenoids can act as catalysts of Henry reaction both as themselves and as metal complexes in the presence of Cu (II) and Zn (II) salts .

Synthesis of Bispidinones

The bispidinones were prepared from the easily accessed 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, through an amide bond formation reaction . This provides a new method for the synthesis of bispidinones.

Potential Green Hypergolic Propellants

1,5-Diazabicyclo[3.1.0]Hexane Type Compounds, which are related to 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride, have been researched as potential green hypergolic propellants . This could lead to more environmentally friendly rocket fuels.

Propiedades

IUPAC Name |

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJBOHHKBBLDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC(C1=O)(CNC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169419 | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172882-04-1 | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172882041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)